

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine molecular weight

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Compound of Interest

Compound Name: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

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An In-Depth Technical Guide to **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine**

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and presents a robust, field-proven protocol for its synthesis and purification. Furthermore, this guide outlines standard methodologies for analytical characterization, discusses the compound's potential applications as a versatile synthetic intermediate, and provides essential safety and handling information. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic and therapeutic programs.

Part 1: Core Physicochemical Properties and Identifiers

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine featuring a reactive chlorine atom, which serves as a key functional handle for further chemical elaboration. The integration of a piperidine ring, a prevalent scaffold in numerous approved pharmaceuticals, enhances its drug-like properties.^[1] A summary of its core properties is presented below.

Property	Value	Source(s)
Molecular Weight	211.69 g/mol	[2][3]
Molecular Formula	C ₁₀ H ₁₄ ClN ₃	[2][3][4]
CAS Number	42487-70-7	[2][3][5]
IUPAC Name	4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine	[3]
Physical Form	Solid	[5]
Boiling Point	118 °C (at 70 mmHg)	[4]
SMILES	<chem>Cc1cc(Cl)nc(n1)N2CCCCC2</chem>	[2]
InChI Key	XUIPGTGXJXTPAO-UHFFFAOYSA-N	[3]

These identifiers are critical for unambiguous documentation, procurement, and regulatory submissions. The molecular weight, calculated from its chemical formula C₁₀H₁₄ClN₃, is a fundamental parameter for all stoichiometric calculations in synthetic protocols.[2][3][4]

Part 2: Synthesis and Purification Protocol

The synthesis of **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine** is most efficiently achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This pathway leverages the high electrophilicity of the carbon atoms in a di-chlorinated pyrimidine precursor, allowing for selective displacement of a chlorine atom by an amine nucleophile.

Causality of Experimental Design

The chosen precursor, 2,4-dichloro-6-methylpyrimidine, possesses two chlorine atoms at positions C2 and C4, which are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Piperidine is used as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the piperidine starting material, which would otherwise render it non-nucleophilic and halt the reaction. An inert, polar aprotic solvent like

acetonitrile or dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the reaction kinetics.

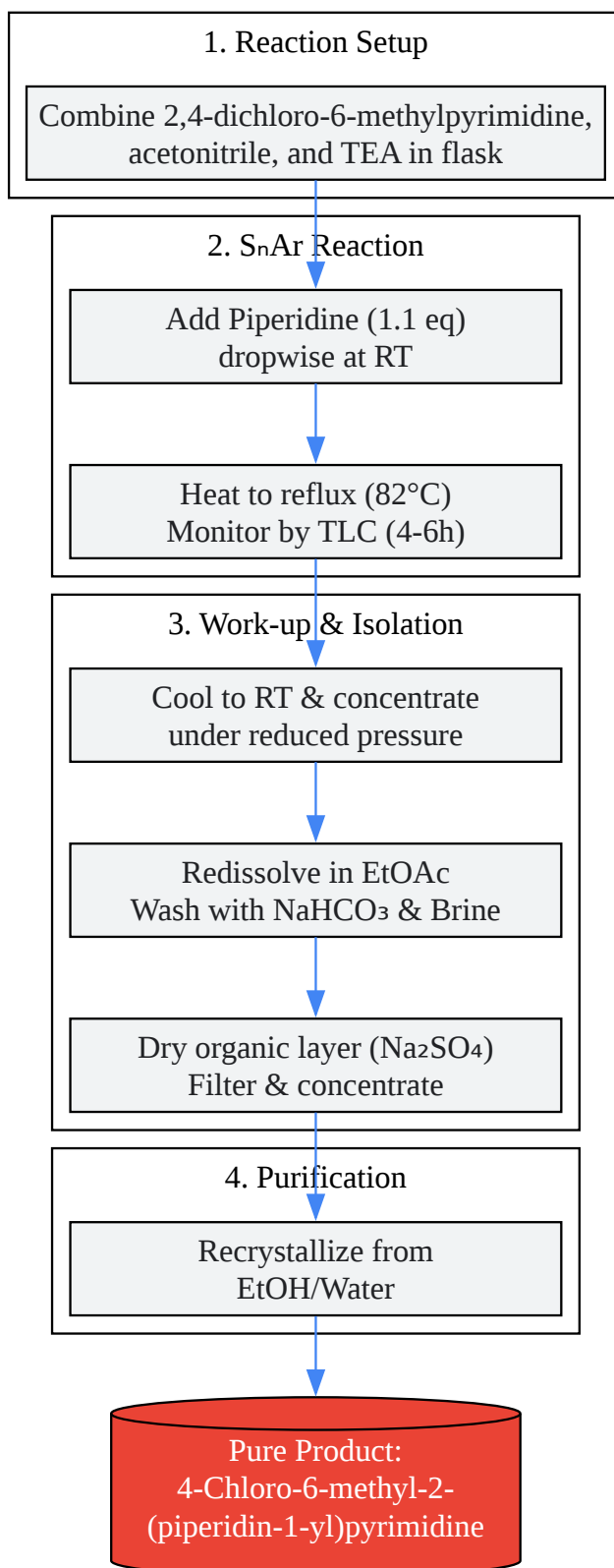
Detailed Step-by-Step Synthesis

- **Reactor Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).
- **Solvent and Reagents:** Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M. Begin stirring the solution under a nitrogen atmosphere.
- **Addition of Base and Nucleophile:** Add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of piperidine (1.1 eq) at room temperature.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
- **Extraction:** Redissolve the crude residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine** as a solid.

Synthesis Workflow Diagram



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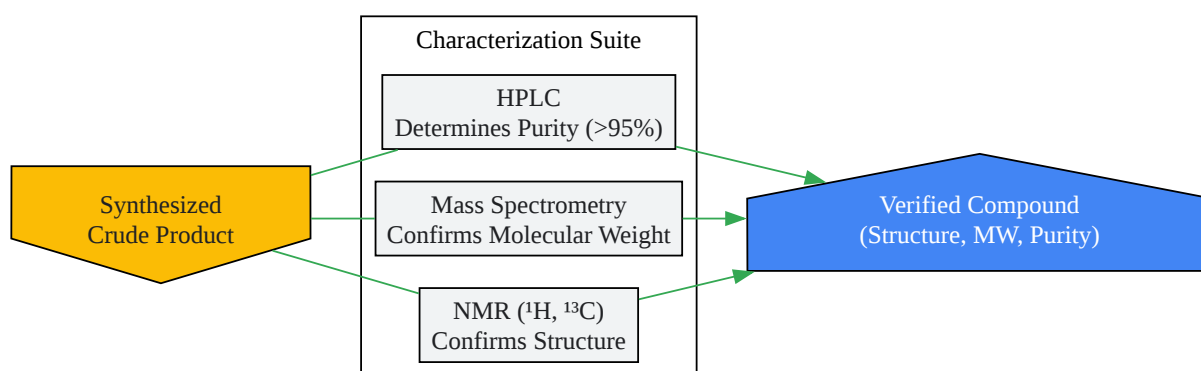
Caption: Workflow for the synthesis of **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine**.

Part 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully synthesized and is free of significant impurities.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The ^1H NMR spectrum is expected to show characteristic signals for the methyl group, the pyrimidine ring proton, and the protons of the piperidine ring.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound. The analysis should reveal a molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated mass (212.0952 for $\text{C}_{10}\text{H}_{15}\text{ClN}_3^+$).
- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, the analysis should ideally show a single major peak, with purity levels typically expected to be >95% for research applications.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for compound identity and purity verification.

Part 4: Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, including those for oncology and infectious diseases.[6] The title compound, **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine**, is a valuable building block for creating diverse chemical libraries for drug discovery screening.

- **Versatile Intermediate:** The chlorine atom at the C4 position is a prime site for further functionalization. It can readily participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
- **Scaffold for Bioactive Molecules:** The pyrimidine core is a well-established pharmacophore that can interact with various biological targets.[6] The piperidine moiety can improve physicochemical properties such as solubility and metabolic stability, and often provides key binding interactions within protein targets.[1] For example, related pyrimidine-piperidine structures are explored as intermediates in the synthesis of kinase inhibitors and other targeted therapies.[7]

Part 5: Safety and Handling

As a laboratory chemical, **4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine** must be handled with appropriate care.

- **GHS Hazard Information:** The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] It may also cause skin and serious eye irritation.[8]
- **Handling Precautions:** Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust and prevent contact with skin, eyes, and clothing.[8][9]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

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